N-(2-Chloroacridin-9-YL)-N-methylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
61981-70-2 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-(2-chloroacridin-9-yl)-N-methylacetamide |
InChI |
InChI=1S/C16H13ClN2O/c1-10(20)19(2)16-12-5-3-4-6-14(12)18-15-8-7-11(17)9-13(15)16/h3-9H,1-2H3 |
InChI Key |
VXKCVRJEEKYRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Chloroacridin 9 Yl N Methylacetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) environments within N-(2-Chloroacridin-9-YL)-N-methylacetamide. The combined use of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for a detailed mapping of the molecular framework.
In the ¹H NMR spectrum, the aromatic protons of the chloroacridin moiety are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The specific coupling patterns and chemical shifts of these protons would be influenced by the presence of the chlorine substituent at the C2 position. The N-methyl group protons would likely resonate as a singlet in the range of δ 3.0-3.5 ppm, while the acetyl methyl protons would also appear as a singlet, but further upfield, around δ 2.0-2.5 ppm.
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the acridine (B1665455) ring system appearing in the aromatic region (δ 110-150 ppm). The carbonyl carbon of the acetamide (B32628) group is characteristically found further downfield, typically in the range of δ 170-175 ppm. The carbon of the N-methyl group would be expected around δ 35-40 ppm, and the acetyl methyl carbon would resonate at approximately δ 20-25 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acridine Aromatic-H | 7.0 - 9.0 | 110 - 150 |
| N-CH₃ | 3.0 - 3.5 | 35 - 40 |
| COCH₃ | 2.0 - 2.5 | 20 - 25 |
| C=O | - | 170 - 175 |
Note: The predicted chemical shifts are based on the analysis of structurally related compounds and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.
The most characteristic absorption band in the FT-IR spectrum of this compound would be the strong C=O stretching vibration of the amide group, which is expected to appear in the region of 1650-1680 cm⁻¹. The C-N stretching vibration of the amide would likely be observed around 1350-1400 cm⁻¹. The aromatic C=C stretching vibrations of the acridine ring system would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration, corresponding to the chloro substituent on the acridine ring, is anticipated to be in the fingerprint region, typically between 700 and 800 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O Stretch (Amide) | 1650 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch (Amide) | 1350 - 1400 |
| C-Cl Stretch | 700 - 800 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2950 |
Note: The predicted frequencies are based on typical ranges for the respective functional groups.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the molecular formula and studying the fragmentation behavior of this compound.
ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺. HRMS analysis of this ion would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₁₆H₁₃ClN₂O. The presence of the chlorine atom would be evident from the characteristic isotopic pattern, with the [M+2+H]⁺ ion appearing at approximately one-third the intensity of the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal the fragmentation pathways of the molecule. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 2-chloroacridin-9-yl cation and the N-methylacetamide radical or its fragments. Another plausible fragmentation would be the loss of the acetyl group. Analysis of these fragment ions provides valuable structural information that corroborates the data obtained from NMR and FT-IR spectroscopy. nih.govresearchgate.netnist.gov
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 285.0738 | Protonated molecular ion |
| [M+2+H]⁺ | 287.0709 | Isotopic peak due to ³⁷Cl |
| [M-COCH₃]⁺ | 242.0656 | Loss of the acetyl group |
| [C₁₃H₈ClN]⁺ | 213.0345 | 2-Chloroacridinyl cation |
Note: The predicted m/z values are calculated based on the exact masses of the constituent atoms.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structure Determination
Growing a suitable single crystal of the compound is a prerequisite for this analysis. The resulting crystal structure would reveal the planarity of the acridine ring system and the orientation of the N-methylacetamide group relative to the acridine plane. It is expected that the acridine core would be nearly planar. A key structural parameter would be the dihedral angle between the plane of the acridine ring and the plane of the amide group. Based on related structures, this angle is likely to be significant, indicating a twisted conformation. researchgate.net The analysis would also precisely determine the bond lengths and angles within the molecule, providing experimental validation of the structural features inferred from spectroscopic data. For instance, the C-N bond connecting the acetamide group to the acridine ring is expected to have a length indicative of a single bond with some double bond character due to resonance. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution and Purity Assessment (if applicable)
The applicability of chiral High-Performance Liquid Chromatography (HPLC) to this compound depends on the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In this molecule, restricted rotation around the C9-N bond, which connects the acridine ring to the acetamide nitrogen, could potentially lead to the existence of stable enantiomers at room temperature.
If such rotational hindrance exists, chiral HPLC would be the method of choice to separate and quantify the individual enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times. The development of a successful chiral HPLC method would allow for the assessment of the enantiomeric purity of a sample and would be crucial if the biological activity of the compound is found to be stereospecific. However, without experimental evidence of stable atropisomers, the necessity of this technique remains speculative.
Computational Chemistry and Theoretical Modeling of N 2 Chloroacridin 9 Yl N Methylacetamide and Acridine Analogues
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical (QM) calculations are fundamental to predicting the electronic landscape and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can accurately model molecular orbitals, charge distributions, and energy states, offering a predictive lens into chemical behavior. scienceopen.com
Density Functional Theory (DFT) has become a standard method for investigating the three-dimensional structure and electronic characteristics of acridine (B1665455) derivatives. scienceopen.comresearchgate.netresearchgate.net DFT calculations are instrumental in determining ground-state geometries and predicting electronic properties such as electron affinity, which is the energy change upon adding an electron. worktribe.com For instance, studies on acridine anions show that substituting carbon atoms with nitrogen significantly increases the electron affinity associated with the ground state anion. worktribe.comnih.gov
DFT-based protocols have been developed to rapidly and accurately estimate the ground and excited-state reduction potentials of acridinium (B8443388) derivatives, which is vital for their application as photoredox catalysts. researchgate.netkaist.ac.kr These computational models can bypass time-consuming excited-state geometry optimizations by using ground-state equilibrium geometries to compute the electronic energy of excited states, yielding reasonable estimates with relatively few computational resources. researchgate.netkaist.ac.kr Research has shown that adjusting the Hartree-Fock exchange (HFX) contribution in functionals like B3LYP is crucial for obtaining physically sensible models that accurately describe exciton (B1674681) behavior in these molecules. researchgate.netkaist.ac.kr
Furthermore, DFT calculations, including periodic DFT, are used to analyze the influence of factors like protonation on the electronic characteristics of acridine derivatives in the crystalline solid state. rsc.orgosti.govrsc.org These studies provide detailed descriptions of how changes in the molecular environment alter the electron density distribution. rsc.orgrsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic parameters calculated using DFT, which help in understanding the adsorption and interaction mechanisms of acridine derivatives with various surfaces and biological targets. nih.govmdpi.com
| Acridine Analogue | Calculated Property | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Acridinium Photoredox Catalysts | Ground and Excited State Reduction Potentials (E⁰, E*) | DFT: (TD-)B3LYP-D2(HFX 30%)/6-311++G(d,p) | Accurate prediction of potentials with modest computational cost. researchgate.net | researchgate.netkaist.ac.kr |
| 9-Aminoacridine (B1665356) (9aa) | Electron Density Distribution | Periodic DFT Calculations | Protonation alters electron density around the amine group and changes intermolecular contacts. rsc.org | rsc.orgosti.govrsc.org |
| Acridine Anion | Electron Affinity | Equation-of-Motion Coupled-Cluster Calculations | Electron affinity increases by 0.33 eV compared to anthracene (B1667546). nih.gov | worktribe.comnih.gov |
| Acridine on Zn Surface | Adsorption Interaction | DFT–QCC | Interaction occurs between acridine's HOMO and Zn's unfilled 4p orbitals. nih.gov | nih.govmdpi.com |
The analysis of bonding characteristics provides a deeper understanding of the stability and reactivity of acridine-based systems. Topological analysis of the electron density, a method often combined with DFT, allows for a detailed description of how factors like protonation change the electron density distribution around specific atoms and at bond critical points (BCPs). rsc.orgrsc.org For example, in 9-aminoacridine, protonation leads to a decrease in the electron density at the BCPs of N/O–H bonds. rsc.orgrsc.org
Electron delocalization is a critical feature of the acridine scaffold, influencing its interaction with biological targets like DNA. researchgate.net The planar structure of the acridine ring system facilitates the delocalization of π-electrons. nih.gov Computational studies on related heterocyclic systems, such as aminoguanidine, show that amino substitution can lead to an increased electron delocalization from the amine group to the π-framework. researchgate.net In acridine systems, while the anthracene-like core generally maintains its electron density pattern, intermolecular interactions can still impact the charge distribution within the rings without causing widespread delocalization across the entire moiety. rsc.org The study of how substituents on the acridine ring modify this electron delocalization is crucial for understanding their structure-activity relationships.
The three-dimensional arrangement of atoms (conformation) and the spatial bulk of substituents (steric effects) are paramount in determining the biological activity of acridine derivatives. Computational methods are employed to explore the conformational landscape and quantify the steric hindrance imposed by various functional groups. numberanalytics.com
Steric effects can significantly influence reactivity and molecular interactions. numberanalytics.com For instance, the presence of bulky substituent groups on acridine orange has been suggested as a reason for its unexpectedly low efficiency as a corrosion inhibitor. nih.gov In contrast, protonation of 9-aminoacridine does not substantially change the geometry of the acridine core itself, but it does alter the orientation of the amine group substituent. rsc.org The dihedral angle between the acridine ring and the substituent can be a critical parameter influencing how the molecule fits into a biological receptor or interacts with a surface.
The synthesis of new acridine derivatives often involves cyclization reactions where the resulting structure, whether linear or angular, can be influenced by the substituents present. nih.gov Studies on N-acylhydrazone derivatives of acridine have identified the existence of different conformers (e.g., E/Z isomers) in solution, which can be corroborated using computational and spectroscopic data like NOESY. nih.gov Understanding these conformational preferences is essential, as different conformers may exhibit distinct biological activities.
| System | Effect Studied | Computational Approach | Observation | Reference |
|---|---|---|---|---|
| Acridine Orange | Steric Hindrance | Not specified, inferred from experimental results | Bulky substituents may be responsible for low inhibition efficiency. nih.gov | nih.gov |
| 9-Aminoacridine | Conformational Change upon Protonation | DFT Geometry Optimization | Protonation alters the dihedral angle of the amine group relative to the acridine plane. rsc.org | rsc.org |
| Acridine N-Acylhydrazones | Conformational Isomers (E/Z) | NMR (NOESY) and computational modeling | Existence of stable EN-N and ZN-N conformers in solution. nih.gov | nih.gov |
| Dioxygenated Acridines | Structural Isomerism (Linear vs. Angular) | Synthetic Chemistry and Biological Assays | The angular or non-linear structure showed activity equiactive to the linear isomer. nih.gov | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes, solvent effects, and complex intermolecular interactions, such as those between a drug and its biological target.
MD simulations have been used to study the interaction of novel acridine-based thiosemicarbazones with lipid membranes. nih.gov These simulations revealed differences in how various derivatives localize within the lipid bilayer, with some penetrating deep into the hydrophobic core while others remain closer to the surface. nih.gov Such studies are crucial for understanding how these molecules might cross cellular or lysosomal membranes to reach their intracellular targets. nih.gov The presence of other molecules, like cholesterol, was also found to influence the penetration of acridine derivatives into the membrane. nih.gov
In another study, MD simulations lasting 200 nanoseconds were performed on complexes of acridine hybrid derivatives with human topoisomerase IIB and DNA. nih.gov These simulations help to stabilize and refine the initial poses obtained from molecular docking and provide a more realistic picture of the binding interactions, including identifying key hydrogen bonds and π-π stacking interactions that stabilize the complex over time. nih.gov
Theoretical Approaches to Investigate Protonation Effects and Intramolecular Hydrogen Bonding in Acridine Derivatives
The local chemical environment, particularly pH, can significantly impact the structure and function of acridine derivatives due to the presence of nitrogen atoms that can be protonated. rsc.orgosti.govrsc.org Theoretical studies are essential for understanding how protonation alters electronic properties, solubility, and intermolecular interactions. rsc.orgosti.govrsc.org
Computational studies on 9-aminoacridine have shown that protonation stabilizes its crystal structure through the formation of strong hydrogen and halogen bonds, which can compensate for destabilizing effects. rsc.org This protonation also changes the molecule's interaction patterns, affecting the proportion of different types of intermolecular contacts. rsc.orgosti.govrsc.org Such changes can alter the bioavailability of acridine-based drugs, as their solubility can be pH-dependent. rsc.orgrsc.org
Intramolecular hydrogen bonding (IMHB) is another critical non-covalent interaction that can dictate the preferred conformation and reactivity of a molecule. osti.govnih.govrsc.org Theoretical methods like the quasi-atomic orbital (QUAO) bonding analysis can be used to rigorously study IMHBs by accessing information directly from the molecular wave function. osti.gov While specific studies on IMHB in N-(2-Chloroacridin-9-YL)-N-methylacetamide are not available, research on related systems like salicylic (B10762653) acid demonstrates that computational tools can determine the variables affecting IMHB strength, such as interatomic distances and orbital hybridizations. osti.gov In polyhydroxylated compounds, inaccurate modeling of IMHBs by DFT can lead to incorrect configurational assignments, highlighting the importance of careful computational treatment of these interactions. nih.gov
In Silico Prediction of Molecular Interactions and Binding Affinities through Docking and Scoring Methodologies
Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). iajpr.comnih.govnih.gov This method is followed by the use of scoring functions to estimate the binding affinity, providing a rank-ordering of potential drug candidates. columbia.edunih.govarxiv.orgfrontiersin.org
Docking studies have been extensively applied to acridine and acridone (B373769) derivatives to predict their interactions with various biological targets. For example, docking of novel acridone derivatives to DNA has been used to identify compounds with the highest binding scores, which were then synthesized and experimentally validated. iajpr.com These studies often show that the planar acridine ring intercalates between DNA base pairs. iajpr.comwikipedia.org
In the context of anticancer activity, molecular docking has been used to investigate the binding of acridine derivatives to target proteins like P-glycoprotein (P-gp), MRP, MGMT, and topoisomerases. nih.govnih.gov For a series of acridone derivatives, docking identified specific compounds with high binding affinities for these drug-resistance-related proteins, which correlated with their ability to act synergistically with other chemotherapy agents. nih.gov Similarly, docking of acridine/sulfonamide hybrids into the active sites of topoisomerase I and II revealed interactions with key amino acid residues, consistent with their observed inhibitory activity. nih.gov
Docking studies on chloroacetamide derivatives, a class to which the title compound belongs, have also been performed. These studies have evaluated binding energies and interactions within the active sites of various enzymes, comparing them to standard inhibitors. researchgate.netnih.govresearchgate.netsemanticscholar.orgmdpi.com The results are typically analyzed based on the docking score (e.g., in kcal/mol) and the specific interactions formed, such as hydrogen bonds and van der Waals contacts. researchgate.net
| Compound Class | Target | Docking Score / Binding Affinity | Key Interactions | Reference |
|---|---|---|---|---|
| Novel Acridone Derivatives | DNA | Glide scores: -6.12 to -8.80 | Intercalation, π-electron overlap. iajpr.com | iajpr.com |
| Acridone Derivative (AC26) | P-glycoprotein (P-gp) | -10.2 kcal/mol | H-bonding with TYR A:310; Pi-Pi Stacking with TYR A:232, PHE A:343. nih.gov | nih.gov |
| Acridine/Sulfonamide Hybrids | Topoisomerase-IIα | Affinity values: -7.508 to -5.285 kcal/mol | Interaction with the co-crystallized ligand binding site. nih.gov | nih.gov |
| Chloroacetamide Derivatives | VLCFAs (PDB ID: 2UXW) | -5.32 to -6.92 kcal/mol | Hydrogen bonds and van der Waals connections. researchgate.net | researchgate.net |
| Acridine-benzohydrazide (3a) | Human Serum Albumin (HSA) | Kb = 2.54 M−1 | Binding at Sudlow site I. nih.gov | nih.gov |
Mechanistic Investigations and Structure Activity Relationship Sar Studies of Acridin 9 Yl Acetamide Derivatives
Molecular Interactions with Nucleic Acids: Mechanistic Insights into DNA Intercalation
The primary mode of action for many acridine-based compounds is their physical insertion between the base pairs of the DNA double helix, a process known as intercalation. This interaction distorts the helical structure, leading to functional consequences such as the inhibition of DNA replication and transcription, which is particularly detrimental to rapidly dividing cells. nih.gov
The ability of the acridine (B1665455) scaffold to intercalate into DNA is fundamentally governed by its structural and electronic properties. The core determinant is the large, planar, and aromatic surface of the tricyclic ring system. nih.gov This planarity allows the molecule to slide into the space created when the DNA helix transiently unwinds, positioning itself between adjacent base pairs. The stability of the resulting complex is largely driven by π-π stacking interactions between the aromatic rings of the acridine and the purine/pyrimidine bases of DNA.
Key structural features that influence this process include:
Planarity and Aromaticity : A flat, electron-rich surface is essential for maximizing the van der Waals and hydrophobic forces within the intercalation site.
Substituents : The nature and position of substituents on the acridine rings can significantly modulate binding affinity and sequence selectivity. Side chains, particularly at the 9-position, can lie in the minor or major groove of DNA, providing additional points of interaction and further stabilizing the complex.
The process of intercalation causes significant local changes to the DNA structure, including unwinding of the helix at the insertion site and an increase in the separation between adjacent base pairs to accommodate the intercalator, a phenomenon first described in the Lerman model. nih.gov
While direct studies on N-(2-Chloroacridin-9-YL)-N-methylacetamide are not extensively available, the influence of its specific functional groups can be inferred from structure-activity relationship studies of related acridine derivatives.
2-Chloro Moiety : The presence of a chloro group at the 2-position of the acridine ring is expected to influence the electronic properties of the scaffold. As an electron-withdrawing group, it can modulate the electron density of the aromatic system, which in turn affects the strength of the π-π stacking interactions with DNA base pairs. Furthermore, substituents on the acridine ring system are known to alter the binding affinity and can introduce a degree of sequence preference.
The binding of acridine derivatives to DNA can be quantitatively characterized using various biophysical techniques, which provide insight into the mode, strength, and thermodynamics of the interaction.
Spectroscopic Analysis :
UV-Visible Spectroscopy : Upon intercalation, the absorption spectrum of an acridine derivative typically exhibits hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, a shift to longer wavelengths). These changes are indicative of the close interaction between the acridine chromophore and the DNA base pairs. nih.govmdpi.com
Fluorescence Spectroscopy : The fluorescence of acridine compounds is often quenched upon binding to DNA. nih.govmdpi.com This quenching occurs because the DNA base pairs, particularly guanine, can accept an excited-state electron from the acridine molecule. By titrating the compound with increasing concentrations of DNA, the binding constant (K_b) can be calculated from the extent of fluorescence quenching. mdpi.com
Calorimetric Analysis :
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. It allows for the determination of the binding constant (K_A), the binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Studies on N-substituted acridine-9-amines have shown that the formation of acridine-DNA complexes is typically an enthalpy-driven process (negative ΔH), with binding affinity (ΔG) values in the range of -6.75 to -7.51 kcal·mol⁻¹. nih.gov The favorable enthalpy change arises from the strong stacking and electrostatic interactions, while the entropy change can be either favorable or unfavorable depending on factors like the release of bound water molecules and the conformational restriction of the molecule upon binding.
| Compound Type | Binding Constant (KA or Kb) (M-1) | ΔG (kcal·mol-1) | ΔH (kcal·mol-1) | TΔS (kcal·mol-1) | Reference |
|---|---|---|---|---|---|
| Acridine-9-amine Derivatives | 104 - 106 | -6.75 to -7.51 | -11.58 to -3.83 | -4.83 to 3.68 | nih.govmdpi.com |
| Acridine-Thiosemicarbazone CL-07 | 4.75 x 104 | N/A | N/A | N/A | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Acridine Derivative Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pharmatutor.org These techniques are pivotal in medicinal chemistry for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanisms of drug action. pharmatutor.orgnih.gov
Computational Approaches to Correlate Molecular Descriptors with Observed Interaction Profiles
The foundation of QSAR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. protoqsar.com These descriptors translate the three-dimensional chemical structure into a format that can be used in statistical models. protoqsar.com For acridine derivatives, researchers have investigated a variety of descriptors to build robust QSAR models. researchgate.netresearchgate.net The process involves several key steps, including the conversion of molecular structures into mathematical descriptors, selecting the most relevant descriptors, and mapping them to the biological property of interest. pharmatutor.org
Common categories of molecular descriptors used in acridine research include:
Hydrophobic Descriptors: The logarithm of the n-octanol-water partition coefficient (logP) is a classic example, quantifying the lipophilicity of a molecule, which influences its ability to cross cell membranes. researchgate.net
Topological Descriptors: These are derived from the 2D representation of a molecule and describe properties like size, shape, and branching. researchgate.net
Quantum-Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated and used as descriptors to model molecular reactivity and certain toxicological properties. protoqsar.com
Statistical methods such as Multiple Linear Regression (MLR) and Principal Component Analysis (PCA) are then employed to build the QSAR equation. researchgate.netresearchgate.net For example, PCA has been used to model the relationship between the structural descriptors and lipophilicity of acridinone (B8587238) derivatives with antileukemia activity. researchgate.net These computational studies allow researchers to identify the key structural features that govern the interaction of acridine derivatives with their biological targets. researchgate.net
| Descriptor Type | Example | Information Encoded | Relevance in Acridine Research |
| Hydrophobic | logP | Lipophilicity and water solubility | Modeling membrane permeability and noncovalent DNA binding. researchgate.net |
| Topological | Information Content (IC4), Mean Path Count (MPC06) | Molecular size, shape, and branching | Predicting DNA binding affinity and enzyme inhibitory activity. researchgate.netsums.ac.ir |
| 3D-WHIM | G3m (3rd component symmetry directional WHIM index/weighted by atomic masses) | 3D molecular shape, symmetry, and atom distribution | Correlating with antitumor activity of acridinone derivatives. researchgate.net |
| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability, molecular reactivity | Assessing potential for specific biological interactions and toxicity. protoqsar.com |
Development of Predictive Models for Rational Design of Acridine Derivatives with Modulated Molecular Activities
A primary goal of QSAR is to develop predictive models that can guide the rational design of new molecules with enhanced or specific biological activities. researchgate.netbenthamscience.com These models are constructed using a "training set" of compounds with known activities and then validated using a "test set" of compounds not used in model generation. nih.gov The reliability of a QSAR model is assessed through various validation metrics. nih.gov
Machine learning algorithms are increasingly used to create highly predictive QSAR models. nih.gov Methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Partial Least Squares (PLS) can capture complex, non-linear relationships between molecular structure and activity. nih.govnih.govresearchgate.net For instance, researchers have successfully used MLR and ANN to create QSAR models for predicting the inhibitory activity of various compounds, achieving high correlation coefficients (R²) for their test sets. nih.gov
The process of developing a predictive model involves:
Data Set Assembly: A diverse set of acridine derivatives with a wide range of biological activities is collected. nih.gov
Descriptor Calculation and Selection: A large number of molecular descriptors are calculated, and statistical methods are used to select the most informative ones that correlate with activity. nih.gov
Model Generation: Machine learning or statistical methods are used to build a model from a training set of compounds. plos.org
Rigorous Validation: The model's predictive power is tested on an external test set and through cross-validation techniques to ensure its robustness and reliability. nih.gov
These validated models serve as powerful tools in drug discovery, allowing for the virtual screening of large chemical libraries to identify promising new acridine derivatives before committing to their chemical synthesis and experimental testing. nih.govnih.gov This approach accelerates the discovery of compounds with modulated activities, such as enhanced potency or improved selectivity for a specific molecular target. researchgate.netmanchester.ac.uk
Investigation of Other Molecular Targets and Interaction Mechanisms Relevant to Acridine Chemistry
While topoisomerases are a well-established target for many acridine derivatives, their unique planar and heterocyclic structure allows them to interact with a variety of other biomolecular targets. researchgate.netnih.govnih.gov Research has expanded to explore their effects on protein aggregates and other enzyme systems, revealing a broader therapeutic potential.
Mechanisms of Interaction with Protein Aggregates (e.g., amyloid)
Amyloid-related diseases, such as Alzheimer's, are characterized by the misfolding and aggregation of proteins into fibrillar structures. nih.gov Acridine derivatives have been investigated for their ability to inhibit this aggregation process. nih.govnih.gov Studies using hen egg-white lysozyme (B549824) (HEWL) as a model protein have shown that certain planar acridine derivatives can effectively inhibit amyloid fibrillization and even disaggregate pre-formed fibrils. nih.govnih.gov
The key structural features influencing this anti-amyloid activity are:
Planarity: A planar acridine core is crucial for effective interaction with the amyloid structures. nih.govnih.gov Non-planar derivatives like spiroacridines and tetrahydroacridines show significantly less or no inhibitory activity. nih.gov The planar structure is thought to interfere with the cross-β sheet formation that stabilizes amyloid fibrils. core.ac.uk
Side Chains: The nature of the substituent on the acridine ring plays a vital role. core.ac.uk For example, a reactive nucleophilic thiosemicarbazide (B42300) substitution on the 9-aminoacridine (B1665356) core has been shown to be important for anti-amyloid activity. nih.gov In other cases, polar carboxyl groups in the side arms were found to significantly reduce the aggregation of proteins like TDP-43. core.ac.uk
The mechanism of action is believed to involve the acridine moiety causing steric hindrance, which perturbs the alignment of β-strands and prevents the formation of the stable "steric zipper" characteristic of amyloid aggregates. core.ac.uk
| Compound Type | Activity | Key Structural Features | Proposed Mechanism |
| Planar 9-aminoacridines with thiosemicarbazide substitution | Inhibition and depolymerization of lysozyme amyloid aggregates in the micromolar range. nih.gov | Planar acridine core, reactive nucleophilic side chain. nih.gov | Interference with β-sheet formation and steric hindrance. nih.govcore.ac.uk |
| Imidazolium-tagged acridines with carboxyl groups | Abolishes in vitro amyloid-like aggregation of the TDP-43 protein. core.ac.uk | Acridine-imidazolium bulky rings, polar carboxyl groups. core.ac.uk | Steric hindrance preventing cross-β structure formation. core.ac.uk |
| Spiroacridines and Tetrahydroacridines | No significant effect on preventing lysozyme fibrillization. nih.gov | Non-planar molecular structure. nih.gov | Inability to effectively interact with and disrupt the planar β-sheet structures. nih.gov |
Enzyme Inhibition Beyond Topoisomerases (e.g., acetylcholinesterase, butyrylcholinesterase)
Acridine derivatives have emerged as potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov
Structure-activity relationship studies have revealed that modifications to the acridine scaffold can produce compounds with high potency and selectivity for either AChE or BChE. nih.govnih.gov For instance, incorporating a 9-aminoacridine moiety into certain designed compounds strongly increased their inhibitory activity toward BChE. nih.gov Kinetic studies and molecular docking have shown that these inhibitors can interact with key residues in the active site gorge of the enzymes. nih.govmdpi.com
Different groups of acridine derivatives exhibit varied cholinesterase inhibition profiles:
9-Aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates have been found to be effective cholinesterase inhibitors. nih.gov
9-Heterocyclic amino-N-methyl-9,10-dihydroacridines have shown a desirable dual property of effectively inhibiting both AChE and BChE while also possessing antioxidant activity. nih.gov
2-(9-Acridinylamino)-2-oxoethyl piperazine/piperidine/morpholinecarbodithioate derivatives have demonstrated specific and promising action against BChE. nih.gov
The development of acridine-based cholinesterase inhibitors highlights the versatility of this chemical scaffold in designing drugs for neurodegenerative diseases. nih.govnih.gov
| Compound Class | Target Enzyme(s) | Activity Profile | Reference |
| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE and BChE | Combine effective inhibition with high radical-scavenging activity. | nih.gov |
| 9-Aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | AChE and BChE | Effectively inhibit cholinesterases but lack antiradical activity. | nih.gov |
| 2-(9-Acridinylamino)-2-oxoethyl carbodithioate derivatives | Primarily BChE | Showed specific and promising inhibitory action against BChE. | nih.gov |
| Azaxanthone derivatives (related to acridines) | Primarily AChE | Displayed selective and potent inhibition of rat cortex AChE. | nih.gov |
Future Perspectives and Emerging Avenues in the Academic Research of Acridine Compounds
Development of Novel and Efficient Synthetic Routes for Complex Acridine (B1665455) Architectures
The synthesis of complex acridine structures like N-(2-Chloroacridin-9-YL)-N-methylacetamide has traditionally involved multi-step processes that can be time-consuming and generate significant chemical waste. A major thrust in contemporary research is the development of novel, efficient, and environmentally benign synthetic methodologies.
One promising approach is the utilization of microwave-assisted organic synthesis (MAOS). tandfonline.comtandfonline.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. For instance, the classical Bernthsen reaction for acridine synthesis, which typically requires high temperatures and long reaction times, has been significantly improved through microwave irradiation. tandfonline.comtandfonline.com
Furthermore, palladium-catalyzed reactions are enabling the construction of the acridine core from readily available starting materials under milder conditions. researchgate.net The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same reaction vessel, is also gaining traction. These methods streamline the synthetic process, reduce the need for purification of intermediates, and minimize solvent usage.
| Synthetic Method | Key Advantages | Relevance to Complex Acridines |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, cleaner reactions. tandfonline.comtandfonline.com | Enables rapid synthesis of substituted acridine cores. |
| Palladium-Catalyzed Synthesis | Milder reaction conditions, broader substrate scope. researchgate.net | Facilitates the introduction of diverse functional groups. |
| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective. | Streamlines the assembly of intricate acridine derivatives. |
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Interaction Studies
Understanding how acridine derivatives interact with their biological targets at a molecular level is crucial for the design of more effective and selective drugs. Advanced spectroscopic and imaging techniques are providing unprecedented insights into these interactions in real-time.
Techniques such as fluorescence spectroscopy, circular dichroism, and Raman spectroscopy are being employed to study the binding of acridine compounds to DNA and proteins. nih.govrsc.orgnih.gov For example, changes in the fluorescence emission of an acridine derivative upon binding to DNA can provide information about the binding mode and affinity. nih.gov Circular dichroism can reveal conformational changes in DNA or proteins induced by the binding of an acridine ligand. nih.gov
These spectroscopic methods, in conjunction with molecular modeling, allow for a detailed characterization of the non-covalent interactions, such as intercalation and groove binding, that govern the biological activity of acridine derivatives. nih.govnih.gov The insights gained from these studies are invaluable for optimizing the structure of acridines to enhance their target affinity and specificity.
Integration of Artificial Intelligence and Machine Learning in Acridine Chemical Design and Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and acridine research is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates with desired properties. nih.gov
AI algorithms can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual acridine derivatives, thereby accelerating the identification of promising lead compounds. nih.gov Generative models can even design entirely new acridine-based molecules with optimized characteristics. nih.gov
Moreover, AI can play a significant role in optimizing synthetic pathways for acridine compounds. mdpi.commdpi.com By analyzing existing reaction data, machine learning models can predict the optimal reaction conditions, catalysts, and solvents to maximize product yield and minimize byproducts. This not only makes the synthesis more efficient but also contributes to the principles of green chemistry. The use of AI in designing and synthesizing new chemical entities is a rapidly growing area with the potential to significantly reduce the time and cost of drug development. agchemigroup.euschlieplab.org
Exploration of Multitargeting Approaches in Acridine-Based Research to Elucidate Complex Biological Pathways
Many diseases, such as cancer, are characterized by the dysregulation of multiple biological pathways. A therapeutic strategy that is gaining prominence is the development of multi-targeting agents that can simultaneously modulate several key proteins or pathways involved in the disease process. jppres.comjppres.com
Acridine derivatives are well-suited for this approach due to their structural versatility, which allows for the incorporation of different pharmacophores to interact with multiple targets. For instance, an acridine scaffold could be functionalized with moieties that inhibit both topoisomerase enzymes and protein kinases, two important classes of anticancer targets. jppres.com
In silico methods, such as molecular docking and molecular dynamics simulations, are instrumental in the rational design of multi-targeting acridine derivatives. jppres.comjppres.com These computational techniques can predict the binding affinity of a compound to different protein targets, guiding the synthetic efforts towards molecules with the desired polypharmacological profile. This multi-pronged attack on diseased cells may not only enhance therapeutic efficacy but also reduce the likelihood of developing drug resistance. jppres.com
Continued Emphasis on Green Chemistry Principles for Sustainable and Environmentally Responsible Acridine Synthesis
The pharmaceutical industry is increasingly recognizing the importance of sustainable and environmentally friendly practices. The principles of green chemistry are being actively integrated into the synthesis of acridine compounds to minimize the environmental impact of drug manufacturing. ncl.res.in
A key focus of green chemistry is the use of safer solvents and reagents. Researchers are exploring the use of water or other environmentally benign solvents in acridine synthesis, as well as the replacement of hazardous reagents with greener alternatives. acs.org For example, the use of solid acid catalysts or ionic liquids can provide a more sustainable alternative to traditional acid catalysts. ncl.res.in
Q & A
Basic: What synthetic methodologies are effective for introducing the methylacetamide group in chloroacridine derivatives?
Methodological Answer:
The methylation of acetamide derivatives can be achieved via alkylation using methyl iodide (MeI) in anhydrous tetrahydrofuran (THF) under inert conditions. For example, NaH (60% in mineral oil) acts as a base to deprotonate the amide nitrogen, enabling nucleophilic substitution with MeI. Post-reaction quenching with methanol and purification via ethyl acetate extraction followed by sodium sulfate drying are critical steps . Solvent selection (e.g., THF) ensures solubility and reaction efficiency.
Basic: How can computational models predict the conformational stability of N-(2-chloroacridin-9-YL)-N-methylacetamide?
Methodological Answer:
The OPLS all-atom force field, parametrized using ab initio calculations (RHF/6-31G*), accurately predicts torsional and nonbonded interactions. This method minimizes conformational energy errors (<0.2 kcal/mol) and aligns with experimental structures. For electronic properties, B3LYP/6-31G(d,p) DFT methods correlate inhibition efficiencies with experimental data, enabling structure-activity relationship (SAR) modeling .
Advanced: How should researchers address discrepancies between experimental and computational inhibition efficiency data?
Methodological Answer:
Discrepancies may arise from solvent effects, protonation states, or incomplete basis sets in DFT calculations. Validate models by:
- Comparing experimental inhibition efficiencies (e.g., via electrochemical polarization) with DFT-derived parameters (e.g., HOMO-LUMO gaps, Fukui indices).
- Incorporating solvation models (e.g., COSMO-RS) to account for solvent interactions .
- Re-optimizing geometries using higher-level theory (e.g., MP2/cc-pVTZ) if initial B3LYP results deviate significantly .
Advanced: What analytical challenges arise in interpreting IR spectra of methylacetamide-containing compounds?
Methodological Answer:
N-methylacetamide exhibits fine spectral components due to protonation, hydration, and tautomerism. For accurate IR analysis:
- Use deuterated solvents to minimize water interference in amide I/II bands.
- Combine 2D NMR (e.g., -HSQC) with DFT-calculated IR spectra to resolve overlapping peaks.
- Account for hydroxy and zwitterionic structures, which alter band intensities at ~1650 cm (amide I) and ~1550 cm (amide II) .
Advanced: How can degradation products of N-methylacetamide derivatives interfere with toxicity studies?
Methodological Answer:
Degradation products like N-(hydroxymethyl)-N-methylacetamide may decompose during gas chromatography (GC) analysis, falsely indicating urinary N-methylacetamide. Mitigate this by:
- Using LC-MS instead of GC to preserve labile metabolites.
- Stabilizing samples with acidification (pH < 3) to prevent carbinolamide breakdown.
- Validating metabolite identities via -NMR or high-resolution mass spectrometry .
Basic: What solvent systems optimize the synthesis of chloroacridine-methylacetamide conjugates?
Methodological Answer:
Anhydrous THF is preferred for alkylation reactions due to its ability to dissolve polar intermediates and stabilize NaH. Post-reaction, ethyl acetate is ideal for extraction, as it minimizes emulsion formation during aqueous workups. For recrystallization, dichloromethane/methanol mixtures (10:1 v/v) yield high-purity solids .
Advanced: How do steric and electronic effects influence the reactivity of the chloroacridine core?
Methodological Answer:
The chloro substituent at position 2 of the acridine ring exerts strong electron-withdrawing effects, activating the C9 position for nucleophilic substitution. Steric hindrance from the methylacetamide group can be mitigated by:
- Using bulky bases (e.g., LDA) to deprotonate without side reactions.
- Employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the acridine ring post-alkylation .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
Column chromatography with silica gel (60–120 mesh) and a gradient of ethyl acetate/hexanes (20–50%) effectively separates unreacted starting materials. For high-purity isolates (>98%), preparative HPLC using a C18 column and acetonitrile/water (0.1% TFA) is recommended .
Advanced: How can force field parameterization improve molecular dynamics simulations of acridine derivatives?
Methodological Answer:
The OPLS-AA force field, parametrized using torsional profiles from RHF/6-31G* calculations, accurately models van der Waals and electrostatic interactions. For chloroacridines:
- Adjust partial charges via RESP fitting to QM-derived electrostatic potentials.
- Validate torsional parameters against experimental crystal structures to ensure conformational sampling accuracy .
Advanced: What strategies resolve tautomerism issues in spectroscopic characterization?
Methodological Answer:
Tautomerism between keto-enol or zwitterionic forms complicates NMR/IR analysis. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
